5-amino-N-(2-bromo-4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

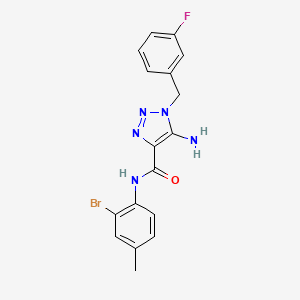

5-Amino-N-(2-bromo-4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 3-fluorobenzyl group at position 1 and a 2-bromo-4-methylphenyl carboxamide moiety at position 2. This compound belongs to a class of triazole carboxamides studied for their diverse biological activities, including anticancer, antimicrobial, and SOS response inhibition .

Properties

IUPAC Name |

5-amino-N-(2-bromo-4-methylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5O/c1-10-5-6-14(13(18)7-10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGWQFOMPBCKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2-bromo-4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the triazole ring and various substituents, contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₆BrFN₅O, with a molecular weight of approximately 368.24 g/mol. The compound features a triazole ring, an amine group, and halogen substituents which may enhance its biological activity and reactivity.

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets such as enzymes or receptors. Research indicates that compounds like this compound may act as antagonists at tachykinin receptors, which play a crucial role in numerous physiological processes.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. For instance, triazole derivatives have been reported to show significant cytotoxic effects against various cancer cell lines. The interaction of this compound with specific biological targets may lead to the inhibition or modulation of critical biochemical pathways .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For example:

- Colon Carcinoma (HCT-116) : IC₅₀ values indicating significant cytotoxicity.

- Breast Cancer (MCF-7) : The compound showed promising results in inhibiting cell proliferation.

These findings highlight the potential of this triazole derivative as a candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural characteristics. The presence of bromine and fluorine atoms in this compound may enhance its binding affinity to biological targets compared to analogs lacking these halogens. A comparative analysis of similar compounds can provide insights into their SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains chlorine instead of bromine | Different receptor interaction profile |

| Compound B | Lacks halogen substituents | Reduced biological activity |

| Compound C | Contains fluorine substituent | Enhanced stability and reactivity |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than standard treatments, suggesting that modifications in the structure can lead to enhanced potency .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar triazole compounds against pathogenic bacteria. Compounds with bromo and fluoro substitutions showed improved efficacy compared to controls like chloramphenicol .

Scientific Research Applications

5-amino-N-(2-bromo-4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. Triazole derivatives have been studied for their pharmacological properties, particularly as antagonists at tachykinin receptors, which are involved in various physiological processes. Studies suggest that triazole derivatives exhibit significant biological activity due to their structural features that allow for effective receptor interactions.

Molecular Structure and Properties

The molecular formula for this compound is . The compound has a molecular weight of approximately 368.24 g/mol.

The structure features:

- A triazole ring

- Various functional groups

Synthesis

The synthesis of this compound typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are often employed to monitor the progress of reactions and confirm product identity.

Potential Chemical Reactions

This compound can participate in various chemical reactions due to its reactive functional groups. These reactions are typically conducted under controlled laboratory conditions using appropriate solvents and catalysts to facilitate desired transformations while minimizing side reactions.

Stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and triazole core. Key comparisons include:

*Calculated based on molecular formula (C18H16BrFN5O).

Key Observations

Halogen Substituents : The target compound’s bromine atom (vs. fluorine or chlorine in analogs) may enhance binding affinity through stronger halogen bonding, as seen in other halogenated triazole derivatives .

Biological Activity: Anticancer: Analogs with dichlorophenyl or bromoquinoline groups () showed antiproliferative activity against renal and CNS cancers. The target’s bromophenyl group may similarly target DNA repair pathways . Antimicrobial: Triazole carboxamides with piperazine motifs () inhibited Gram-positive bacteria and fungi. The target’s 3-fluorobenzyl group could enhance membrane penetration . SOS Response Inhibition: Scaffolds like GSK1010702A () inhibit bacterial SOS response; the target’s bromine may improve efficacy against resistant strains .

Antiproliferative Activity (Selected Analogs)

Antimicrobial Activity (Triazole Carboxamides)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.